5-氯-3-(丙-2-基)-1,2,4-噻二唑

描述

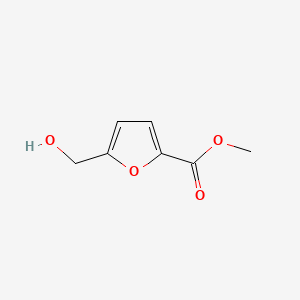

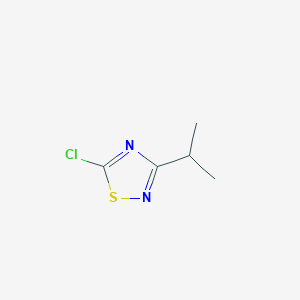

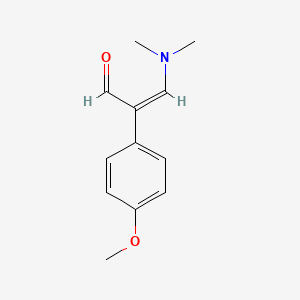

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole (abbreviated as CPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic organic compound that contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one chlorine atom. CPT has been studied extensively in the past few decades due to its unique chemical properties, which make it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.

科学研究应用

Anticancer Activity

The compound has been studied for its potential anticancer activity. A study found that a derivative of the compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), acts as a new Dishevelled 1 inhibitor . This is significant because the WNT/β-catenin pathway, which Dishevelled 1 (DVL1) protein is a part of, regulates a large number of cellular functions. Dysregulation of this pathway is correlated to the development of cancer .

Breast Cancer Treatment

Another study found that a dual topoisomerase inhibitor, P8-D6, which is related to the compound, showed high antitumor activity in breast cancer . The study found that P8-D6 effectively induces apoptosis by acting as a dual topoisomerase I/II inhibitor. It was found to be significantly more effective in inducing apoptosis and cytotoxicity in breast cancer cells compared to standard therapeutic drugs .

Neuroendocrine Carcinoma Treatment

The compound has also been studied for its potential use in the treatment of neuroendocrine carcinoma of the pancreas . However, more research is needed to fully understand the potential of this application.

作用机制

Target of Action

A structurally similar compound, (s)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-n-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1h-indole-2-carboxamide (rs4690), has been reported to inhibit the dishevelled 1 (dvl1) protein , which plays a crucial role in the WNT/β-catenin pathway .

Mode of Action

The structurally similar compound rs4690 has been shown to selectively inhibit the binding of dvl1 , which could potentially disrupt the WNT/β-catenin pathway .

Biochemical Pathways

The structurally similar compound rs4690 has been shown to affect the wnt/β-catenin pathway , which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .

属性

IUPAC Name |

5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBVSQNEHPVFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512112 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

CAS RN |

51302-12-6 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)